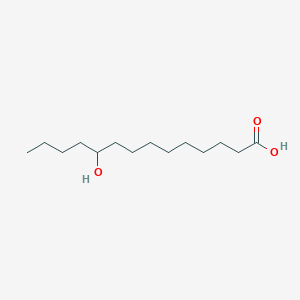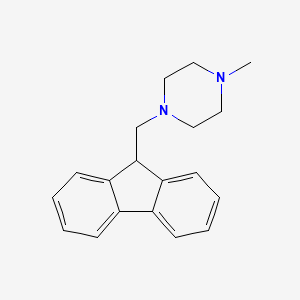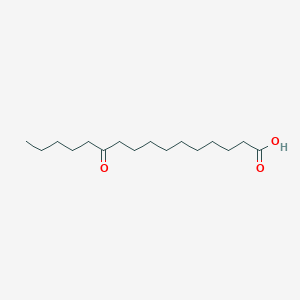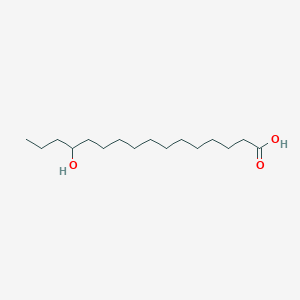
13-Hydroxyhexadecanoic acid
Overview
Description
13-Hydroxyhexadecanoic acid is a hydroxylated fatty acid, specifically a derivative of palmitic acid It is characterized by the presence of a hydroxyl group at the 13th carbon position of the palmitic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-hydroxypalmitic acid can be achieved through various methods. One common approach involves the hydroxylation of palmitic acid using specific enzymes or chemical reagents. For instance, the use of cytochrome P450 enzymes has been reported to facilitate the hydroxylation process . Additionally, chemical methods involving the use of oxidizing agents can also be employed to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of 13-hydroxypalmitic acid can be optimized by employing biotechnological approaches. For example, engineered strains of Escherichia coli have been utilized to overproduce hydroxylated fatty acids, including 13-hydroxypalmitic acid, through metabolic engineering and cofactor optimization . This method involves the overexpression of specific enzymes and the deletion of genes involved in fatty acid degradation to enhance the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 13-Hydroxyhexadecanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group makes it susceptible to oxidation, leading to the formation of corresponding ketones or aldehydes. Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding palmitic acid. Substitution reactions can involve the replacement of the hydroxyl group with other functional groups, such as halogens or amines.
Common Reagents and Conditions: Oxidation reactions typically require oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide for halogenation, and amines for amination.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, palmitic acid, and various substituted derivatives of 13-hydroxypalmitic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
13-Hydroxyhexadecanoic acid has a wide range of applications in scientific research. In chemistry, it serves as a precursor for the synthesis of various complex molecules and polymers. In biology, it is used to study the metabolic pathways of fatty acids and their role in cellular processes. In medicine, 13-hydroxypalmitic acid has potential therapeutic applications due to its anti-inflammatory and antioxidant properties . Additionally, it is used in the cosmetic industry as an ingredient in skincare products due to its moisturizing and emollient effects .
Mechanism of Action
The mechanism of action of 13-hydroxypalmitic acid involves its interaction with specific molecular targets and pathways within cells. It has been shown to modulate the activity of enzymes involved in fatty acid metabolism, such as cytochrome P450 enzymes . Additionally, it can influence cellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which plays a crucial role in cell growth and survival . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .
Comparison with Similar Compounds
- 16-Hydroxyhexadecanoic acid (Juniperic acid)
- 15-Hydroxypalmitic acid
- ω-Hydroxy palmitic acid
Comparison: While 13-hydroxypalmitic acid shares structural similarities with other hydroxylated fatty acids, it is unique in its specific hydroxylation position. This unique positioning imparts distinct chemical and biological properties to the compound. . In contrast, 13-hydroxypalmitic acid is more commonly studied for its potential therapeutic applications and its role in fatty acid metabolism.
Properties
IUPAC Name |
13-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-12-15(17)13-10-8-6-4-3-5-7-9-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGBPWFRSJPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310829 | |
| Record name | 13-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59642-39-6 | |
| Record name | 13-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112191 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


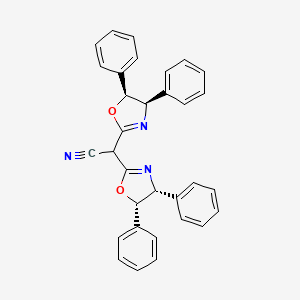

![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)
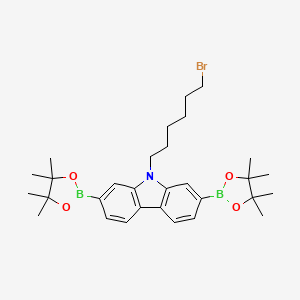
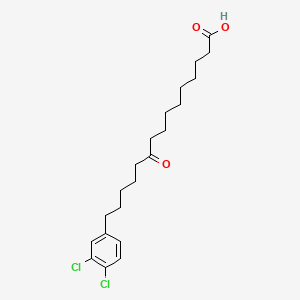
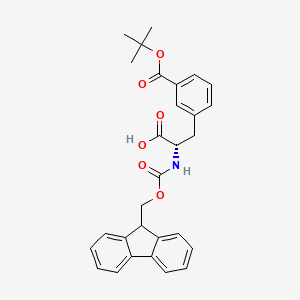
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223182.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
